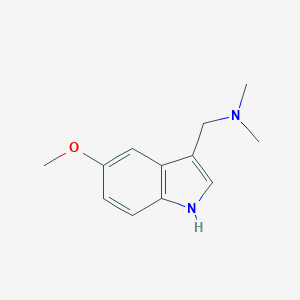

5-Methoxygramine

Description

Significance of 5-Methoxygramine within Indole Alkaloid Chemistry

This compound is an indole alkaloid, a large class of naturally occurring compounds characterized by an indole structural moiety. wikidata.orgwikipedia.org Specifically, it is a derivative of gramine, featuring a methoxy group at the 5-position of the indole ring. cymitquimica.com This substitution is significant as the methoxy group can influence the compound's reactivity and solubility, making it a versatile tool in organic synthesis. cymitquimica.comchemimpex.com

The primary significance of this compound in indole alkaloid chemistry lies in its role as a valuable synthetic intermediate. chemimpex.com Its structure, particularly the dimethylaminomethyl group at the 3-position, makes it an excellent starting material for the synthesis of more complex indole-containing molecules. This group can be displaced by various nucleophiles, allowing for the introduction of different functional groups at a key position on the indole scaffold. The compound is commercially available and serves as a reactant for preparing a range of targeted molecules, including dopamine D2 receptor antagonists and potential antitubulin agents. chemicalbook.comnih.gov Its utility as a building block underscores its importance in the construction of diverse and complex chemical architectures within the field. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16620-52-3 | cymitquimica.comchemimpex.combiosynth.com |

| Molecular Formula | C₁₂H₁₆N₂O | cymitquimica.comchemimpex.combiosynth.com |

| Molecular Weight | 204.27 g/mol | chemimpex.combiosynth.com |

| Appearance | White to slightly off-white crystalline powder | chemimpex.com |

| Melting Point | 123-127 °C | chemimpex.comchemicalbook.com |

| IUPAC Name | 1-(5-Methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | cymitquimica.com |

| Synonyms | 3-(Dimethylaminomethyl)-5-methoxyindole, 5-Methoxy-3-(dimethylaminomethyl)indole | cymitquimica.comchemimpex.com |

Historical Development of Gramine Alkaloid Research

The study of gramine alkaloids began with the initial isolation of the parent compound, gramine, in 1935. mdpi.com Gramine is a naturally occurring alkaloid found in various plant species, including barley (Hordeum), the giant reed (Arundo donax), and certain grasses of the Phalaris genus. mdpi.comwikipedia.org In these plants, it is believed to function as a chemical defense against herbivores. mdpi.com Early research focused on the extraction of gramine from these natural sources and its chemical characterization.

A significant area of gramine research has been its chemical synthesis, with the Mannich reaction being a widely employed and efficient method using indole, formaldehyde, and dimethylamine as starting materials. mdpi.comresearchgate.net Over the decades, research has expanded to include the synthesis of numerous gramine derivatives, such as this compound, to explore their chemical properties and biological activities. mdpi.com These activities are diverse, with studies pointing to potential antiviral, antibacterial, and anti-inflammatory properties for various gramine-based molecules. mdpi.comnih.gov

A pivotal recent development in gramine research was the full elucidation of its biosynthetic pathway in barley. sciencedaily.com For many years, the precise genetic and enzymatic steps for its formation were not fully understood. While one enzyme, an N-methyltransferase (HvNMT), had been identified, the key gene for the initial conversion of the amino acid tryptophan remained elusive. sciencedaily.com Recent studies identified this missing piece as a cytochrome P450 enzyme, named AMI synthase (AMIS). sciencedaily.comresearchgate.net This enzyme performs an unusual oxidative rearrangement of tryptophan, and its discovery has completed our understanding of how plants produce this significant alkaloid. sciencedaily.com

Overview of this compound's Role in Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, this compound is recognized primarily as a structural analog of the neurotransmitter 5-hydroxytryptamine (serotonin) and as a versatile precursor for drug discovery. chemimpex.combiosynth.com Its structural similarity to serotonin allows it to be studied for its potential interactions with neurotransmitter systems, particularly serotonin receptors and pathways. cymitquimica.comchemimpex.com While this compound itself did not show significant psychedelic-like behavioral effects in animal studies, its scaffold is of great interest. wikipedia.org

The compound serves as a lead structure and a key reactant in the development of new therapeutic agents, with a particular focus on treatments for neurological disorders. chemimpex.com Researchers have utilized this compound to synthesize novel compounds with potential antidepressant and anxiolytic properties. chemimpex.com Its application extends to the creation of specific receptor ligands; for example, it is a documented reactant for the preparation of dopamine D₂ receptor antagonists and N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols, which also act as dopamine D₂-like receptor ligands. nih.gov

Furthermore, this compound is a valuable tool for creating molecules with other biological targets. It has been used as a reactant in the synthesis of substituted indoles and indolines designed as antitubulin agents, which are important in cancer research. chemicalbook.com As a metabolic intermediate and a building block, it provides a foundation for medicinal chemists to modify and build upon, leading to derivatives with potentially enhanced efficacy or novel biological activities. chemimpex.combiosynth.comresearchgate.net

Table 2: Selected Synthetic Applications of this compound

| Application / Product Type | Description | Source(s) |

|---|---|---|

| Dopamine D₂ Receptor Antagonists | Used as a starting material in multi-step syntheses to produce compounds that block dopamine D₂ receptors. | nih.gov |

| Antitubulin Agents | Reactant for preparing N-trimethoxybenzoyl indoles and related structures investigated as agents that interfere with microtubule formation. | chemicalbook.com |

| 5-Methoxy-3-(2-methyl-2-nitropropyl)indole | Prepared via reaction with 2-nitropropane, demonstrating its utility in forming new carbon-carbon bonds at the 3-position. | prepchem.com |

| Indolylmethanesulfonamide Derivatives | Serves as a precursor for the synthesis of indolylmethanesulfonamides and their methoxy derivatives. |

| Gold-Catalyzed Reactions | Used as a reactant in the asymmetric preparation of ethenyl(tetrahydro)carbazoledicarboxylates. | |

Propriétés

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)8-9-7-13-12-5-4-10(15-3)6-11(9)12/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOERTRUXQHDLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168081 | |

| Record name | Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16620-52-3 | |

| Record name | 5-Methoxy-N,N-dimethyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16620-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxygramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016620523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxygramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-dimethylaminomethyl-5-methoxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ZN008RY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence

Natural Presence of 5-Methoxygramine and Related Indoleamines

This compound has been identified as a naturally occurring compound in the plant species Phalaris aquatica, a member of the Poaceae (grass) family. ekb.egwikidata.org This plant is also known to contain a variety of other structurally related indole alkaloids. ekb.eg

The parent compound, gramine, is more widespread and has been found in several plant species, including the giant reed (Arundo donax), silver maple (Acer saccharinum), barley (Hordeum species), and various Phalaris species. wikipedia.org The genus Phalaris is particularly rich in indoleamines, with species like P. arundinacea and P. aquatica containing compounds such as N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and hordenine. ekb.egwikipedia.orgdmt-nexus.me The co-occurrence of gramine and various methoxylated tryptamines in these plants suggests a shared biochemical machinery for their production. ekb.egdmt-nexus.me

The following table summarizes the natural occurrence of this compound and related indoleamines mentioned in the text.

| Compound | Plant Species |

| This compound | Phalaris aquatica ekb.egwikidata.org |

| Gramine | Arundo donax, Acer saccharinum, Hordeum spp., Phalaris spp. wikipedia.org |

| N,N-Dimethyltryptamine (DMT) | Phalaris arundinacea wikipedia.org |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Phalaris arundinacea wikipedia.org |

| Hordenine | Phalaris arundinacea ekb.eg |

Postulated Biosynthetic Pathways for this compound in Plants

The direct and complete biosynthetic pathway for this compound has not been fully elucidated in a single plant species. However, based on the well-studied biosynthesis of its parent compound, gramine, in barley (Hordeum vulgare), a pathway for this compound can be postulated.

The biosynthesis of the gramine backbone begins with the amino acid L-tryptophan. wikipedia.org In a key step, tryptophan undergoes an oxidative rearrangement to form 3-aminomethylindole (AMI), losing the carboxyl group and the alpha-carbon in the process. This intermediate, AMI, then undergoes a two-step N-methylation to yield gramine. nih.gov

For the formation of this compound, it is hypothesized that a hydroxylation event occurs at the 5-position of the indole ring of a tryptophan-derived intermediate, followed by an O-methylation. It is plausible that this occurs at the level of tryptophan, forming 5-methoxytryptophan, which then enters a pathway analogous to gramine biosynthesis. Alternatively, an intermediate along the gramine pathway, such as AMI, could be hydroxylated and subsequently methylated. The presence of 5-methoxytryptamine and other 5-methoxyindoles in plants supports the existence of enzymatic systems capable of performing these modifications on the indole nucleus. nih.gov

The postulated pathway can be summarized as follows:

Starting Precursor: L-tryptophan.

Methoxylation: Hydroxylation and subsequent O-methylation at the 5-position of the indole ring. This could potentially occur on tryptophan itself or a downstream intermediate.

Side Chain Formation: An oxidative rearrangement reaction converts the tryptophan-derived precursor into a 3-aminomethylindole intermediate.

N-methylation: Two successive methylation steps of the primary amine on the side chain yield the final dimethylated amine of this compound.

Enzymatic Precursors and Transformations in Natural Systems

The biosynthesis of this compound involves several key enzymatic transformations, with specific precursors and enzymes identified through studies of related pathways in plants like barley.

Enzymatic Precursors:

L-Tryptophan: The fundamental building block, providing the indole ring structure. wikipedia.org

S-adenosyl-L-methionine (SAM): The primary methyl group donor for both the O-methylation of the hydroxyl group at the 5-position and the N-methylation of the side-chain amine. nih.govresearchgate.net

Enzymatic Transformations:

Formation of the Aminomethyl Side Chain: The conversion of tryptophan to 3-aminomethylindole (AMI) is a critical and unusual step. Recent research in barley has identified a cytochrome P450 monooxygenase, specifically CYP76M57 , which catalyzes this oxidative rearrangement. This enzyme has been named AMI synthase (AMIS).

Hydroxylation and O-Methylation: The introduction of the methoxy group at the 5-position requires a hydroxylase and an O-methyltransferase. While the specific enzymes for this compound are not yet characterized, the biosynthesis of other 5-methoxyindoles like melatonin involves a tryptophan hydroxylase (TPH) and a hydroxyindole-O-methyltransferase (HIOMT) . nih.gov It is likely that analogous enzymes are involved in the this compound pathway.

N-methylation: The two-step methylation of the primary amine of the 3-aminomethylindole intermediate to a tertiary dimethylamine is catalyzed by an N-methyltransferase (NMT) . nih.gov In barley, a specific NMT has been cloned and characterized, which methylates 3-aminomethylindole to N-methyl-3-aminomethylindole, and then to gramine. nih.gov A similar NMT is presumed to act on the 5-methoxy equivalent of AMI to produce this compound.

The following table details the enzymatic steps and precursors involved in the postulated biosynthesis of this compound.

| Step | Precursor(s) | Enzyme(s) | Product |

| 1. Indole Ring Modification | 5-Hydroxytryptophan, S-adenosyl-L-methionine | Hydroxyindole-O-methyltransferase (HIOMT) (postulated) | 5-Methoxytryptophan |

| 2. Side Chain Formation | 5-Methoxytryptophan | AMI Synthase (CYP76M57) (postulated) | 3-Amino-methyl-5-methoxyindole |

| 3. First N-methylation | 3-Amino-methyl-5-methoxyindole, S-adenosyl-L-methionine | N-methyltransferase (NMT) (postulated) | N-methyl-3-aminomethyl-5-methoxyindole |

| 4. Second N-methylation | N-methyl-3-aminomethyl-5-methoxyindole, S-adenosyl-L-methionine | N-methyltransferase (NMT) (postulated) | This compound |

Pharmacological Profile and Receptor Interactions

Modulation of Neurotransmitter Systems

5-Methoxygramine exhibits a notable ability to interact with and modulate key neurotransmitter systems, primarily the serotonergic system. Its profile is complex, showing different activities depending on the receptor subtype, species, and experimental preparation.

The primary pharmacological activity of this compound is centered on the serotonin (5-HT) receptor family, with a particular focus in the literature on 5-HT2 receptors.

In studies using isolated rabbit aorta, this compound functions as a competitive antagonist at 5-HT receptors. nih.govnih.gov Research has demonstrated its ability to inhibit contractions induced by serotonin. nih.gov The apparent dissociation constant (KB), a measure of antagonist affinity, was determined in these tissue preparations. nih.gov

| Antagonist | Agonist | Preparation | Apparent Dissociation Constant (KB) |

| This compound | 5-Hydroxytryptamine (5-HT) | Rabbit Aorta | 1.1 x 10-7 M |

| This compound | Tryptamine (TRP) | Rabbit Aorta | 3.5 x 10-7 M |

This table presents the apparent dissociation constants (KB) for this compound against contractions elicited by different agonists in the isolated rabbit aorta. Data sourced from Stollak & Furchgott (1983). nih.gov

Conversely, other studies have characterized this compound as a weak partial agonist at the human 5-HT2C receptor. nih.govresearchgate.net In Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor, long-term exposure to this compound produced effects consistent with agonism. nih.gov The binding affinity for the 5-HT2C receptor has been assessed through displacement experiments using ³H-spiperone. biosynth.com While there is extensive research on its 5-HT2 receptor interactions, specific affinity and activity data for this compound at the 5-HT4 receptor are not extensively detailed in the reviewed literature.

Direct binding affinity studies of this compound at dopamine receptors are not widely reported. However, the compound serves as a crucial chemical intermediate, or reactant, for the synthesis of potent and selective dopamine D2-like receptor ligands. nih.govsigmaaldrich.com For instance, this compound is a starting material in the preparation of novel N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols and other compounds that have been evaluated as high-affinity antagonists for the D2 receptor. sigmaaldrich.comnih.gov Specifically, it was used to synthesize 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, a compound found to have high affinity and selectivity for D2 over D3 receptors. nih.gov This highlights the structural importance of the this compound scaffold in developing targeted dopaminergic agents.

Dopamine Receptor Interactions (e.g., D2-like Receptors)

In Vitro Pharmacological Characterization

The in vitro effects of this compound have been investigated to understand its influence on receptor states and the downstream signaling cascades they control.

Constitutive activity is the phenomenon where a receptor can signal in the absence of a bound agonist. researchgate.net this compound has been shown to modulate the constitutive activity of the 5-HT2C receptor. In a study using CHO cells with high expression levels of the human 5-HT2C receptor, chronic pretreatment with this compound, described in this context as a weak agonist, resulted in a significant elevation of constitutive receptor activity. nih.govresearchgate.net This effect was not observed in cells with low receptor expression levels. nih.gov

G protein-coupled receptors, like the 5-HT2C receptor, transduce extracellular signals into intracellular responses via various signaling pathways. The 5-HT2C receptor is primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. nih.govnih.gov

Despite its ability to increase the constitutive activity of the 5-HT2C receptor, pretreatment with this compound did not cause any alteration in 5-HT-mediated signaling through the inositol phosphate (IP) accumulation pathway. nih.govresearchgate.net This suggests a dissociation between its effect on the receptor's basal state and its influence on agonist-stimulated signaling cascades.

| Experimental Condition | Cell Line | Key Finding |

| 72-hour pretreatment with this compound | CHO cells (high 5-HT2C expression) | Caused an elevation in constitutive receptor activity. nih.govresearchgate.net |

| 72-hour pretreatment with this compound | CHO cells (high 5-HT2C expression) | No alteration in 5-HT-mediated inositol phosphate signaling. nih.govresearchgate.net |

| 72-hour pretreatment with this compound | CHO cells (low 5-HT2C expression) | No significant effect on basal or 5-HT-mediated signaling. nih.gov |

This table summarizes the key in vitro findings regarding this compound's effects on 5-HT2C receptor activity and signaling in a cellular model. Data sourced from Devlin et al. (2004). nih.govresearchgate.net

Other serotonin receptors, such as the 5-HT4 receptor, are known to couple to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). frontiersin.orgwikipedia.org However, specific studies detailing the direct effect of this compound on the cAMP signaling pathway were not identified in the reviewed literature.

Interactions with Specific Enzymes and Metabolic Processes

This compound is a compound utilized in biochemical research to investigate interactions with specific enzymes and to understand metabolic pathways. chemimpex.com Its primary documented interactions are with the serotonergic system, particularly the 5-HT2 family of receptors.

Studies have characterized this compound as a low-affinity antagonist at 5-hydroxytryptamine2 (5-HT2) receptors in isolated rabbit aorta preparations. nih.gov Further in vivo research in animal models identified it as a neutral antagonist for the 5-HT2C receptor subtype. nih.gov In this role, it did not affect basal physiological responses on its own but was able to block sensitization effects induced by other compounds that act on the same receptor. nih.gov

Conversely, other research using Chinese Hamster Ovary (CHO) cells expressing human 5-HT2C receptors found that this compound acts as a weak agonist. researchgate.net In these experiments, prolonged exposure to the compound resulted in an increase in the receptor's constitutive activity without altering the signaling mediated by serotonin itself. researchgate.net In invertebrate models, this compound has been shown to selectively block K-dependent inhibitory responses in neural tissue. annualreviews.org

Table 1: Documented Interactions of this compound

| Target | System/Model | Observed Effect | Reference |

|---|---|---|---|

| 5-HT2 Receptor | Isolated Rabbit Aorta | Low-affinity antagonist | nih.gov |

| 5-HT2C Receptor | Rat (in vivo) | Neutral antagonist | nih.gov |

| Human 5-HT2C Receptor | CHO Cells (in vitro) | Weak agonist; increased constitutive activity | researchgate.net |

| Neural Receptors | Invertebrate Nervous Tissue | Blocks K-dependent inhibitory response | annualreviews.org |

Evaluation of Antitumor and Antiprotozoal Activities (for related compounds)

While this compound is primarily a laboratory chemical, its indole structure is a key component of various natural and synthetic compounds that exhibit significant biological activities, including antitumor and antiprotozoal effects.

Antiprotozoal Activity: A divergent synthesis strategy has been used to create numerous pyrroloiminoquinone (PIQ) alkaloids, some of which are derived from a key methoxy-PIQ intermediate. acs.org Certain methoxy-PIQ tricycles have demonstrated micromolar antiprotozoal activity against parasites like Plasmodium falciparum (the causative agent of malaria) and Babesia. acs.org For example, makaluvamines, which are related PIQ alkaloids, have been identified as promising lead compounds for antiprotozoal drug discovery. acs.org

Table 2: Antiprotozoal Activity of a Related Methoxy-PIQ Tricycle

| Compound | Organism | Activity (IC50) | Reference |

|---|---|---|---|

| Methoxy-PIQ tricycle (Compound 33) | Plasmodium falciparum (NF54) | 1.8 µM | acs.org |

| Methoxy-PIQ tricycle (Compound 33) | Babesia divergens (bov.) | 1.5 µM | acs.org |

| Methoxy-PIQ tricycle (Compound 33) | Babesia microti | 1.8 µM | acs.org |

Antitumor Activity: The structural backbone of this compound is present in compounds evaluated for anticancer properties.

Makaluvamines: Several compounds in this family show anticancer activity against cell lines such as the HCT-116 colon cancer line. acs.org

5-Methoxysterigmatocystin Derivatives: A series of derivatives of this parent compound have been prepared and evaluated for antitumor activity. nih.gov The potency of these compounds has been linked to the integrity of the bisfurano ring system and a double bond in the terminal furan ring. nih.gov

Discorhabdins: Analogues of these marine alkaloids have been synthesized and tested for cytotoxic activity against various human cancer cell lines, including colon cancer (HCT-116 and WiDr), prostate cancer (DU-145), and murine leukemia models (P388 and L1210). researchgate.net

Aza-thiopyranoindazoles: The synthesis of 1- and 2-substituted aza-benzothiopyranoindazoles has been accomplished, with some analogues showing potent in vitro antitumor activity. nih.gov

In Vivo Pharmacological Investigations

Behavioral and Physiological Responses in Animal Models

In vivo pharmacological studies have primarily used this compound as a tool to investigate the function of the serotonin system in animal models. Its characterization as a neutral 5-HT2C antagonist is based on such research. nih.gov

In one key study, researchers examined the interaction between a 5-HT2C inverse agonist (SB206553) and this compound in rats. nih.gov While chronic treatment with the inverse agonist alone produced sensitization, pretreatment with this compound blocked this effect. nih.gov This finding is significant because although this compound did not alter the baseline physiological state, its ability to prevent the effects of another active compound revealed its specific antagonistic action at the receptor in a living organism. nih.gov Another investigation in invertebrate models noted its capacity to selectively block potassium-dependent inhibitory responses, demonstrating a specific physiological effect on neural pathways. annualreviews.org

Potential Effects on Mood and Anxiety-Related Phenotypes

The interaction of this compound with the 5-HT2C receptor directly implicates it in the neural pathways governing mood and anxiety. The 5-HT2C receptor is a well-established target in psychiatric drug development; agonists for this receptor often produce anxiety-like effects in both animal models and humans, while antagonists are investigated for potential anxiolytic (anxiety-reducing) and antidepressant properties. doi.orgnih.gov

Researchers have noted the potential of this compound in the development of novel antidepressants and anxiolytics precisely because of its ability to influence serotonin pathways. chemimpex.com Its function as a neutral 5-HT2C antagonist in animal models provides a clear mechanism through which it could modulate mood and anxiety-related behaviors. nih.gov By blocking the receptor, it can prevent the downstream signaling associated with anxiety-like states that may be triggered by endogenous serotonin or other ligands. nih.govdoi.org While its potential is recognized, its primary role in published research has been as a pharmacological tool to probe receptor function rather than as a direct therapeutic agent in behavioral models of anxiety. nih.gov

Comparative Analysis with Endogenous Indoleamines

This compound shares a foundational indole structure with critical endogenous neurochemicals like Serotonin and Melatonin, but key structural and functional differences set them apart.

Serotonin (5-hydroxytryptamine): This major neurotransmitter features a hydroxyl (-OH) group at the 5-position of the indole ring and an aminoethyl side chain at the 3-position. nih.gov It is synthesized in the body from the amino acid tryptophan and plays a vast role in regulating mood, appetite, sleep, and cognition through its interaction with a wide array of 5-HT receptor subtypes. nih.gov

Melatonin (N-acetyl-5-methoxytryptamine): This hormone, crucial for regulating circadian rhythms, is synthesized from serotonin. It has a methoxy (-OCH3) group at the 5-position (like this compound) but possesses an N-acetylaminoethyl side chain at the 3-position. nih.gov Its primary action is through specific melatonin receptors (MT1 and MT2). nih.gov

This compound: This is a synthetic compound. chemimpex.com It shares the 5-methoxy group with melatonin but is distinguished by a dimethylaminomethyl group [-CH2N(CH3)2] at the 3-position. chemimpex.com Unlike the endogenous indoleamines, it is not a broad neurotransmitter or hormone but a pharmacological tool with specific affinity for certain receptors, notably the 5-HT2 family, where it acts as an antagonist or weak agonist. nih.govresearchgate.net

Table 3: Comparison of this compound and Endogenous Indoleamines

| Feature | This compound | Serotonin | Melatonin |

|---|---|---|---|

| Origin | Synthetic | Endogenous | Endogenous |

| 5-Position Group | Methoxy (-OCH3) | Hydroxyl (-OH) | Methoxy (-OCH3) |

| 3-Position Side Chain | Dimethylaminomethyl | Aminoethyl | N-acetylaminoethyl |

| Primary Biological Role | Pharmacological tool; 5-HT2 antagonist/weak agonist | Neurotransmitter (mood, sleep, appetite) | Hormone (circadian rhythm regulation) |

| Primary Receptors | 5-HT2 Subfamily | Multiple 5-HT receptor subtypes | Melatonin receptors (MT1, MT2) |

Metabolic Pathways and Fate

Biotransformation of 5-Methoxygramine in Biological Systems

In biological systems, this compound is expected to undergo significant biotransformation, primarily in the liver, which is the main site for drug and xenobiotic metabolism. biosynth.comuv.eschemisgroup.us The metabolic processes are designed to convert the lipophilic compound into more water-soluble metabolites that can be easily excreted from the body.

Key transformation pathways likely include:

Oxidative Deamination : This is a common pathway for monoamines, catalyzed by monoamine oxidases (MAO). wikipedia.orgmdpi.com This process would convert the dimethylaminomethyl side chain into an aldehyde, which can then be further oxidized to a carboxylic acid.

N-Demethylation : The sequential removal of the two methyl groups from the tertiary amine is a plausible pathway, leading to the formation of N-methyl-5-methoxygramine and subsequently 5-methoxy-3-aminomethylindole.

O-Demethylation : The methoxy group on the indole ring can be removed to form a hydroxyl group, yielding 5-hydroxygramine. This reaction is typically catalyzed by cytochrome P450 enzymes. nih.gov

Hydroxylation : The indole ring can undergo hydroxylation at various positions, a common metabolic route for many indole alkaloids mediated by cytochrome P450 enzymes. nih.gov

Identification of this compound Metabolites (e.g., 5-Methoxytryptophol)

While direct in-vivo studies identifying a complete profile of this compound metabolites are limited, several potential metabolites can be proposed based on established biochemical reactions. One notable potential metabolite is 5-methoxytryptophol. Although often synthesized chemically from this compound, its formation as a metabolite is plausible given that it is a natural product of melatonin metabolism in the pineal gland. researchgate.netcaymanchem.com The metabolic conversion would likely involve oxidative deamination of the side chain to an aldehyde, followed by reduction to an alcohol.

Other anticipated metabolites, based on the biotransformation pathways of related compounds, are detailed in the table below.

| Proposed Metabolite | Precursor Compound | Metabolic Pathway |

| 5-methoxyindole-3-carbaldehyde | This compound | Oxidative Deamination |

| 5-methoxyindole-3-acetic acid | 5-methoxyindole-3-carbaldehyde | Oxidation |

| 5-hydroxygramine | This compound | O-Demethylation |

| N-methyl-5-methoxygramine | This compound | N-Demethylation |

| 5-methoxy-3-aminomethylindole | N-methyl-5-methoxygramine | N-Demethylation |

| 5-Methoxytryptophol | 5-methoxyindole-3-carbaldehyde | Reduction |

Enzymatic Systems Governing this compound Metabolism

The metabolism of this compound is governed by two primary families of enzymes: Cytochrome P450 (CYP) and Monoamine Oxidase (MAO). uv.eswikipedia.org

Monoamine Oxidase (MAO) : MAOs are critical for the oxidative deamination of monoamines. wikipedia.orgmdpi.com MAO-A, in particular, is responsible for breaking down serotonin and other tryptamines. wikipedia.orgcreative-enzymes.com It is highly probable that MAO-A catalyzes the oxidative deamination of this compound to form 5-methoxyindole-3-carbaldehyde. An isomer, 6-methoxygramine, has been shown to be an inhibitor of MAO-A. biosynth.com

Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is central to the metabolism of a vast array of xenobiotics. uv.eschemisgroup.usmdpi.com For indoleamines, CYPs are responsible for hydroxylation and O-demethylation reactions. nih.govnih.gov Studies on the related compound 5-methoxytryptamine show that CYP2D enzymes mediate its O-demethylation to serotonin. nih.gov It is therefore likely that CYP enzymes, potentially isoforms like CYP1A2, CYP2D6, and members of the CYP3A family, are involved in the O-demethylation and hydroxylation of this compound. nih.gov

Comparative Metabolic Studies with Related Indoleamines

The metabolism of this compound can be better understood by comparing it with other well-studied indoleamines.

| Compound | Key Metabolic Pathways | Primary Enzymes | Key Metabolites |

| Gramine | Hydroxylation, Degradation by microorganisms. biosynth.comwikipedia.org | Cytochrome P450 (CYP3A). biosynth.com | 5-hydroxy-gramine. biosynth.com |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Oxidative deamination, N-demethylation, O-demethylation, N-oxidation. nih.gov | MAO, CYPs. nih.gov | N-oxides, 5-methoxyindole-3-acetic acid. nih.govnih.gov |

| Melatonin (N-acetyl-5-methoxytryptamine) | 6-hydroxylation, O-demethylation, Deacetylation. nih.govnih.gov | CYP1A2, CYP2C19, Aryl acylamidase. nih.govnih.gov | 6-hydroxymelatonin, N-acetylserotonin, 5-methoxytryptamine. nih.govnih.gov |

| 5-Methoxytryptamine (5-MT) | O-demethylation, Oxidative deamination. nih.gov | CYP2D, MAO-A. wikipedia.orgnih.gov | Serotonin, 5-methoxyindoleacetaldehyde. wikipedia.orgnih.gov |

| 5-Methoxytryptophol | Oxidation, Conjugation. researchgate.net | Alcohol dehydrogenase, Aldehyde dehydrogenase. | 5-methoxyindole-3-acetic acid, Glycine conjugate of 5-methoxyindole-3-acetic acid. researchgate.net |

This comparative analysis reveals common metabolic themes among indoleamines, such as the central roles of MAO and CYP enzymes and the prevalence of oxidative deamination and ring hydroxylation. However, unique structural features, like the N-acetyl group in melatonin or the shorter side chain in this compound, lead to distinct metabolic fates. For example, melatonin undergoes deacetylation, a pathway not available to this compound. nih.gov Conversely, the metabolism of this compound is likely more analogous to that of 5-MeO-DMT, focusing on the modification of the dimethylaminomethyl side chain and the indole ring. nih.gov

Advanced Analytical Techniques in 5-methoxygramine Research

Chromatographic Methodologies for Detection and Quantification

Chromatography is a cornerstone for the analysis of 5-Methoxygramine, enabling its separation from complex mixtures and precise measurement. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools in this context.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semi-volatile compounds like this compound. jasco-global.com In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. jasco-global.comlibretexts.org The separated components then enter a mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio (m/z). jasco-global.com This process provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

For indole alkaloids, GC-MS analysis typically involves a high-temperature, non-polar capillary column, such as one with a 5% phenyl-polysilphenylene-siloxane stationary phase. notulaebotanicae.roresearchgate.netrestek.com The mass spectra of indole alkaloids often show characteristic fragments resulting from the cleavage of the ethylamine side chain and the indole ring system. notulaebotanicae.ro For this compound, the molecular ion (M+) peak would be expected at m/z 204. The most prominent fragment would likely arise from the cleavage of the bond beta to the indole ring, resulting in a stable ion at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment. Other significant fragments would help confirm the indole structure.

A typical GC-MS analysis of indole alkaloids would employ the following parameters:

| Parameter | Typical Value |

| Column | HP-5MS (30 m x 0.25 mm; 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temp. | 250-280 °C |

| Oven Program | Initial temp ~60-100 °C, ramped at 3-10 °C/min to ~280 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

This table presents a generalized set of parameters based on typical analyses of related indole alkaloids. notulaebotanicae.roresearchgate.netspectrabase.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantitative analysis in various matrices. jasco-global.comdrawellanalytical.com It is particularly useful for non-volatile or thermally unstable compounds. The technique separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. khanacademy.org Reversed-phase HPLC (RP-HPLC), using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for analyzing indole alkaloids. researchgate.netmdpi.com

HPLC methods are used to determine the purity of synthesized this compound, often stated as a percentage (e.g., >98.5% or 99%). ruifuchemical.com For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of the analyte in an unknown sample. jasco-global.comijpbs.complos.org Detection is typically achieved using a UV detector, as the indole ring of this compound absorbs UV light. nih.govnih.gov In some research, HPLC has been employed to analyze the products of reactions involving this compound, such as its nitrosation.

Key parameters for a typical RP-HPLC method for analyzing 5-methoxyindole derivatives are summarized below:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). mdpi.comnih.gov |

| Elution | Isocratic or gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry (e.g., at 220 nm or 280 nm) or electrochemical detection. nih.gov |

| Internal Standard | A related, stable compound not present in the sample matrix. |

This table is a composite of typical parameters used for the analysis of methoxyindole compounds. mdpi.comnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are fundamental to confirming the molecular structure of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for unambiguous structural elucidation of organic molecules. nih.govuni-regensburg.de

Mass spectrometry provides information about the molecular weight and fragmentation pattern. scielo.br The expected high-resolution mass spectrum for this compound (C12H16N2O) would show a molecular ion peak corresponding to its exact mass (204.1263 g/mol ).

¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.comresearchgate.net The ¹H-NMR spectrum would show distinct signals for each unique proton, and their chemical shift, splitting pattern, and integration would reveal their chemical environment and neighboring protons. Similarly, the ¹³C-NMR spectrum would show a signal for each unique carbon atom.

Predicted Spectroscopic Data for this compound:

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (in ppm) Predicted values are based on standard chemical shift tables and data from structurally similar indole compounds. researchgate.netcarlroth.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H (indole) | ~8.0-8.2 (broad s) | - |

| C2-H | ~7.0-7.2 (s) | ~122 |

| C4-H | ~7.2-7.3 (d) | ~112 |

| C5-OCH3 | ~3.8 (s, 3H) | ~56 |

| C6-H | ~6.8-6.9 (dd) | ~112 |

| C7-H | ~7.0-7.1 (d) | ~100 |

| CH2 | ~3.5-3.6 (s, 2H) | ~55 |

| N(CH3)2 | ~2.2-2.3 (s, 6H) | ~45 |

| C2 | - | ~122.5 |

| C3 | - | ~112.9 |

| C3a | - | ~128.0 |

| C5 | - | ~154.0 |

Table 2: Predicted Major Mass Spectrometry Fragments (m/z)

| m/z | Proposed Fragment |

|---|---|

| 204 | [M]+ (Molecular Ion) |

| 146 | [M - N(CH3)2]+ |

Application of this compound as an Analytical Standard

In analytical chemistry, a standard is a substance of known purity and concentration used for calibration and identification. scioninstruments.com this compound serves as a valuable analytical standard in chromatographic methods. nih.gov Its stable, crystalline nature and well-defined chemical properties make it suitable for use as both an external and internal standard.

As an external standard, a solution of pure this compound is used to create a calibration curve to quantify its concentration in unknown samples. jasco-global.com When used as an internal standard, a known amount of this compound is added to every sample, including calibration standards. scioninstruments.com The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This approach corrects for variations in sample injection volume and potential sample loss during preparation, thereby improving the precision and accuracy of the analysis. scioninstruments.com Given its structural similarity to other indole alkaloids, it is an ideal internal standard for the analysis of related tryptamines or other indole-containing compounds.

Radiometric Assays in Receptor Binding and Metabolic Studies

Radiometric assays, which use radioactively labeled compounds, are essential for studying the interaction of this compound with biological targets and for tracing its metabolic fate.

In receptor binding studies, radiolabeled ligands are used to measure the affinity of a compound for a specific receptor. It has been reported that the binding affinity of this compound for the serotonin 5-HT2C receptor was determined using displacement experiments with the radioligand [³H]-spiperone. biosynth.com In this type of assay, a receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki). nih.govucl.ac.uk

Table 3: Example of a Radiometric Receptor Binding Assay

| Parameter | Description |

|---|---|

| Assay Type | Competition (Displacement) Binding Assay biosynth.com |

| Receptor | Serotonin 5-HT2C Receptor biosynth.com |

| Radioligand | [³H]-Spiperone biosynth.com |

| Tissue/Cell Source | Brain tissue homogenate or cells expressing the receptor |

| Principle | Measures the ability of unlabeled this compound to compete with and displace the radiolabeled spiperone from the receptor. |

| Measurement | Scintillation counting to quantify the amount of bound radioligand. nih.gov |

Furthermore, this compound serves as a key precursor in the synthesis of radiolabeled molecules for use in Positron Emission Tomography (PET) imaging. nih.govacs.org For instance, this compound methyl sulfate has been used as a precursor that reacts with potassium [¹¹C]cyanide ([¹¹C]KCN) to produce [¹¹C]5-methoxy-3-acetonitrile indole. nih.govacs.org This intermediate is then converted into [¹¹C]serotonin, a crucial radiotracer for studying the serotonin system in the brain via PET. nih.govacs.org This application highlights the utility of this compound in creating tools for advanced in vivo metabolic and neurochemical research. nih.gov

Environmental Occurrence and Ecological Impact

5-Methoxygramine as an Emerging Organic Contaminant in Aquatic Environments

This compound is increasingly being identified as an emerging organic contaminant in various aquatic environments. acs.org Emerging organic contaminants (EOCs) are substances that are not commonly monitored but have the potential to enter the environment and cause adverse ecological or human health effects. The sources of EOCs are varied, including industrial, agricultural, and urban activities. keninstitute.complantwithpurpose.orgrefinq.com

While the primary origins of this compound in the environment are not fully elucidated, its detection in groundwater alongside a range of other organic compounds points towards anthropogenic pathways. researchgate.netnih.gov The structural similarity of this compound to other biologically active indole alkaloids suggests that its presence, even at low concentrations, warrants further investigation to understand its potential ecological impact. Research into the broader class of indole alkaloids indicates their wide distribution and varied effects on environmental organisms. acs.org

Detection and Distribution in Groundwater Systems

The most significant body of research on the environmental presence of this compound comes from studies of groundwater contamination. Passive sampling techniques and advanced analytical methods have enabled the detection of a wide array of organic compounds in groundwater, including this compound. researchgate.netnih.gov

A notable study by Auersperger et al. (2022) on the Dravsko polje aquifer in Slovenia utilized activated carbon fibre passive samplers to detect organic contaminants. researchgate.netnih.gov In this comprehensive analysis of 343 organic compounds, this compound was detected, indicating its presence in this significant groundwater body. researchgate.net The study highlighted the co-occurrence of this compound with other organic contaminants, suggesting a complex mixture of pollutants from various sources, including agricultural and urban runoff. researchgate.netnih.gov

Multivariate statistical analyses, such as hierarchical cluster analysis (HCA) and principal component analysis (PCA), have been employed to understand the relationships between different organic contaminants found in groundwater. researchgate.netnih.gov These analyses have shown a correlation between the presence of this compound and its structural analog, 5-methoxytryptamine. researchgate.netnih.gov This suggests a potential common source or similar transport and fate characteristics in the subsurface environment. The use of such statistical methods is crucial in identifying patterns of contamination in complex systems with mixed land use. researchgate.net

| Study Location | Methodology | Key Findings | Co-detected Compounds of Interest | Reference |

|---|---|---|---|---|

| Dravsko polje aquifer, Slovenia | Passive sampling with activated carbon fibres followed by GC-MS analysis. | This compound was among 343 organic compounds detected. | 5-methoxytryptamine, atrazine, propazine, simazine, palmitic acid, stearic acid. | Auersperger et al. (2022) researchgate.netnih.gov |

Identification of Environmental Transformation Products and Pathways

Information regarding the environmental transformation products and pathways of this compound is currently limited in scientific literature. The transformation of organic contaminants in the environment can occur through various biotic and abiotic processes, including biodegradation, hydrolysis, and photolysis. For indole alkaloids, these processes can lead to the formation of various metabolites, some of which may be more or less toxic than the parent compound.

While direct studies on the environmental fate of this compound are scarce, research on the related compound gramine provides some insights into potential transformation pathways. In a study on the metabolic activation of gramine in rats, one of the identified metabolites was 5-hydroxy-gramine (5-OH-GRM), formed through an oxidative process mediated by P450 enzymes. acs.org Although this is a metabolic pathway in a biological system, it suggests that hydroxylation of the indole ring is a possible transformation route in the environment, potentially mediated by microbial enzymes.

Further research is necessary to identify the specific transformation products of this compound under various environmental conditions and to elucidate the biotic and abiotic pathways that govern its degradation.

Role of this compound as a Contaminant Marker

The presence of specific chemical compounds in environmental samples can serve as a marker to trace the origin of contamination. riverkeeper.orgmdpi.comhutton.ac.uk The detection of this compound in groundwater, often in conjunction with substances from diverse anthropogenic activities, suggests its potential utility as a contaminant marker. researchgate.netnih.gov

In studies where this compound has been detected, it is often part of a suite of compounds that indicate mixed sources of pollution, such as urban and agricultural inputs. researchgate.net The co-occurrence of this compound with pesticides like atrazine and propazine, as well as with its structural analog 5-methoxytryptamine, can help in building a more comprehensive picture of the contamination sources affecting a particular water body. researchgate.netnih.gov The use of a combination of markers is often more powerful than relying on a single compound, as it can help to differentiate between various pollution scenarios. researchgate.nethutton.ac.uk

For this compound to be definitively established as a reliable contaminant marker, further research is needed to link its presence to specific sources. This would involve analyzing its concentrations in various waste streams and environmental compartments to understand its source-specificity and persistence.

| Attribute | Observation from Research | Implication for Use as a Marker | Reference |

|---|---|---|---|

| Co-occurrence | Detected alongside agricultural and urban pollutants (e.g., pesticides, other alkaloids). | May indicate mixed-source contamination. | researchgate.netnih.gov |

| Structural Relationship | Frequently detected with its analog, 5-methoxytryptamine. | Suggests a common origin or similar environmental behavior. | researchgate.netnih.gov |

| Source Specificity | Currently not definitively linked to a single, specific source. | Further research is required to validate its use as a specific source tracer. |

Q & A

Basic: What established synthetic methodologies are utilized for the synthesis of 5-Methoxygramine, and what factors influence reaction yields?

This compound is commonly synthesized via alkylation reactions. For example, alkylation of barbituric acids with this compound in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) yields 5-substituted barbiturates, with reaction efficiencies influenced by solvent polarity, temperature, and stoichiometric ratios . Optimizing yields (e.g., 45–93% in dopamine D2 antagonist synthesis) requires precise control of reaction time, purification methods (e.g., salt formation), and characterization using NMR to confirm structural integrity .

Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- 1H NMR : To verify indole ring substitution patterns and methoxy group placement (e.g., δ 3.87 ppm for OCH3 in free base derivatives) .

- HPLC : For purity assessment, especially when synthesizing salts (e.g., oxalate derivatives).

- Elemental Analysis : To validate empirical formulas, as demonstrated in studies reporting oxalate salt compositions .

Standardization requires adherence to journal guidelines for experimental reproducibility, including detailed spectral data in supplementary materials .

Advanced: How can researchers systematically resolve discrepancies in spectroscopic data between synthesized this compound derivatives and theoretical predictions?

Discrepancies arise from solvent effects, tautomerism, or impurities. Methodological steps include:

Replicate experiments under controlled conditions (e.g., anhydrous solvents).

Cross-validate using complementary techniques (e.g., LC-MS for purity, X-ray crystallography for unambiguous structure determination).

Compare with literature : Align observed NMR shifts with published data for analogous compounds .

Statistical analysis : Apply multivariate methods to isolate variables affecting spectral outcomes .

Advanced: What computational strategies are recommended to model the electronic and steric effects influencing this compound's reactivity?

- Density Functional Theory (DFT) : To predict reaction pathways for alkylation or electrophilic substitution.

- Molecular Dynamics (MD) : Simulate solvent interactions in DMF/DMSO systems .

- Docking Studies : For pharmacological applications, model binding affinities to targets like dopamine receptors .

Frameworks like FINER (Feasible, Novel, Ethical, Relevant) ensure computational hypotheses align with experimental validations .

Basic: What laboratory safety protocols must be followed when handling this compound?

- Toxicity Mitigation : Use fume hoods, gloves, and eye protection due to potential irritant properties .

- Storage : Keep in airtight containers under inert gas to prevent oxidation.

- Disposal : Follow institutional guidelines for hazardous waste, referencing safety data sheets (SDS) for region-specific regulations .

Advanced: What mechanistic insights guide the optimization of solvent systems and catalysts in this compound-mediated alkylation reactions?

- Solvent Selection : Polar aprotic solvents (DMF/DMSO) enhance nucleophilicity of barbituric acids .

- Catalysis : Transition metals (e.g., Pd) may accelerate coupling reactions but require rigorous purity checks to avoid byproducts.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to identify rate-limiting steps .

Basic: How should controlled pharmacological studies involving this compound derivatives be structured?

- Dose-Response Design : Use standardized assays (e.g., receptor binding) with negative controls and triplicate measurements.

- Blinding : Implement double-blind protocols to minimize bias in activity assessments.

- Data Reporting : Follow CONSORT guidelines for transparency in experimental parameters .

Advanced: What meta-analytical approaches are suitable for reconciling contradictory biological activity data across studies?

- Systematic Reviews : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-validated sources .

- Subgroup Analysis : Stratify results by experimental conditions (e.g., cell lines, assay types).

- Sensitivity Testing : Use funnel plots to detect publication bias and heterogeneity metrics (e.g., I²) to quantify variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.